Cas no 819-07-8 (1,1,1-Trifluoronitroethane)

1,1,1-Trifluoronitroethane (CF₃CH₂NO₂) is a fluorinated nitroalkane with notable chemical properties, including high thermal stability and reactivity due to the presence of both trifluoromethyl and nitro functional groups. Its electron-withdrawing characteristics make it valuable as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds and energetic materials. The compound’s low boiling point and volatility facilitate its use in specialized applications requiring precise control. Additionally, its compatibility with various solvents and reagents enhances its utility in fine chemical and pharmaceutical manufacturing. The trifluoromethyl group contributes to increased lipophilicity, making it relevant in agrochemical and material science research. Proper handling is essential due to its potential reactivity.
1,1,1-Trifluoronitroethane structure
1,1,1-Trifluoronitroethane structure
Product name:1,1,1-Trifluoronitroethane
CAS No:819-07-8
MF:C2H2NO2F3
MW:129.03798
MDL:MFCD04973018
CID:707044
PubChem ID:522762

1,1,1-Trifluoronitroethane Chemical and Physical Properties

Names and Identifiers

    • Ethane,1,1,1-trifluoro-2-nitro-
    • 1,1,1-trifluoro-2-nitroethane
    • 1,1,1-trifluoro-2-nitro-ethane
    • 1,1,1-TRIFLUORONITROETHANE
    • 1-Nitro-2,2,2-trifluoroethane
    • 2,2,2-trifluoro-1-nitroethane
    • 2,2,2-trifluoronitroethane
    • 2-nitro-1,1,1-trifluoroethane
    • Ethane,1,1,1-trifluoro-2-nitro
    • trifluoromethylnitromethane
    • trifluoronitroethane
    • 1,1,1-Trifluoro, 2-nitroethane
    • AT25465
    • 819-07-8
    • SCHEMBL1603795
    • EN300-86397
    • MFCD04973018
    • Ethane, 1,1,1-trifluoro-2-nitro-
    • FT-0763995
    • RXQCYTAGKGRTBM-UHFFFAOYSA-N
    • DTXSID70335058
    • 1,1,1-Trifluoronitroethane
    • MDL: MFCD04973018
    • Inchi: InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2
    • InChI Key: JIKDQMLRRHUBKY-UHFFFAOYSA-N
    • SMILES: C(C(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 129.00400
  • Monoisotopic Mass: 129.00376279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.1
  • Tautomer Count: 2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1,46 g/cm3
  • Boiling Point: 96°C (estimate)
  • Refractive Index: 1.3394
  • PSA: 45.82000
  • LogP: 1.34860

1,1,1-Trifluoronitroethane Security Information

1,1,1-Trifluoronitroethane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-86397-0.1g
1,1,1-trifluoro-2-nitroethane
819-07-8 95%
0.1g
$257.0 2024-05-21
TRC
T898618-100mg
1,1,1-Trifluoronitroethane
819-07-8
100mg
$ 295.00 2022-06-02
Enamine
EN300-86397-0.25g
1,1,1-trifluoro-2-nitroethane
819-07-8 95%
0.25g
$367.0 2024-05-21
A2B Chem LLC
AC40733-10g
1,1,1-Trifluoronitroethane
819-07-8 95%
10g
$3394.00 2024-04-19
1PlusChem
1P0056D9-50mg
Ethane,1,1,1-trifluoro-2-nitro-
819-07-8 95%
50mg
$229.00 2025-02-21
1PlusChem
1P0056D9-10g
Ethane,1,1,1-trifluoro-2-nitro-
819-07-8 95%
10g
$4006.00 2024-04-21
1PlusChem
1P0056D9-100mg
Ethane,1,1,1-trifluoro-2-nitro-
819-07-8 95%
100mg
$321.00 2025-02-21
Enamine
EN300-86397-2.5g
1,1,1-trifluoro-2-nitroethane
819-07-8 95%
2.5g
$1454.0 2024-05-21
Enamine
EN300-86397-0.5g
1,1,1-trifluoro-2-nitroethane
819-07-8 95%
0.5g
$579.0 2024-05-21
1PlusChem
1P0056D9-1g
Ethane,1,1,1-trifluoro-2-nitro-
819-07-8 95%
1g
$861.00 2025-02-21

1,1,1-Trifluoronitroethane Related Literature

Additional information on 1,1,1-Trifluoronitroethane

Introduction to 1,1,1-Trifluoronitroethane (CAS No. 819-07-8)

1,1,1-Trifluoronitroethane (CAS No. 819-07-8) is a fluorinated nitro compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural features. This compound, characterized by its trifluoromethyl and nitro functional groups, serves as a valuable intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and fine chemicals. Its unique electronic properties, influenced by the presence of fluorine atoms, make it a fascinating subject for researchers exploring novel synthetic pathways and molecular architectures.

The CAS No. 819-07-8 identifier ensures precise chemical classification and tracking within regulatory and scientific databases. As a key building block in modern chemical manufacturing, 1,1,1-Trifluoronitroethane is employed in the development of advanced materials and pharmaceuticals where fluorine substitution plays a critical role in enhancing metabolic stability and binding affinity. Recent advancements in computational chemistry have further highlighted its potential as a precursor in designing molecules with tailored biological activities.

In recent years, the application of 1,1,1-Trifluoronitroethane has expanded into the realm of green chemistry, where its reactivity is leveraged to develop more sustainable synthetic routes. For instance, studies have demonstrated its utility in catalytic processes that minimize waste generation while maintaining high yields. This aligns with global efforts to reduce the environmental footprint of chemical production, making 1,1,1-Trifluoronitroethane an attractive option for industries prioritizing sustainability.

One of the most compelling aspects of 1,1,1-Trifluoronitroethane is its role in medicinal chemistry. Researchers have utilized this compound to synthesize novel scaffolds for drug candidates targeting various diseases. The trifluoromethyl group imparts lipophilicity and metabolic resistance, while the nitro group can be further functionalized to introduce additional pharmacophores. For example, recent publications have described its use in developing kinase inhibitors and antiviral agents, where structural modifications derived from 1,1,1-Trifluoronitroethane have shown promising preclinical activity.

The synthesis of 1,1,1-Trifluoronitroethane itself is a topic of considerable interest. Traditional methods often involve nitration followed by fluorination of ethyl chloroformate or similar precursors. However, emerging techniques such as photoredox catalysis are being explored to achieve more selective and efficient production. These innovations not only improve yield but also reduce reliance on hazardous reagents, further enhancing the compound's appeal for industrial applications.

From a mechanistic perspective, 1,1,1-Trifluoronitroethane exhibits unique reaction pathways due to the combined influence of electron-withdrawing fluorine atoms and the electron-deficient nitro group. This makes it an excellent candidate for studying reaction dynamics under different conditions. Researchers are particularly interested in how these substituents affect bond dissociation energies and transition state geometries when the compound participates in cross-coupling reactions or rearrangements.

The pharmaceutical industry has also recognized the potential of trifluoronitroethane derivatives as prodrugs or intermediates for complex molecules. By integrating fluorine into drug structures derived from this compound, developers can achieve improved pharmacokinetic profiles without compromising efficacy. This underscores the importance of CAS No. 819-07-8 compounds like trifluoronitroethane in advancing personalized medicine approaches.

Looking ahead, future research on trifluoronitroethane (CAS No. 819-07-8) is likely to focus on expanding its applications beyond traditional organic synthesis into areas such as polymer science and materials engineering. The ability to incorporate fluorinated nitro groups into large molecular frameworks could lead to novel materials with enhanced durability or functionality under extreme conditions.

In conclusion,trifluoronitroethane (CAS No 819-07-8) stands as a cornerstone in modern chemical research due to its multifaceted utility across multiple disciplines including pharmaceuticals organic synthesis catalysis green chemistry computational modeling polymer science . Its continued exploration promises further breakthroughs that will shape industries worldwide.

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